Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by its unique molecular structure, which incorporates both fluorophenyl and thiophenyl groups, contributing to its potential biological activity and applications in medicinal chemistry.
This compound can be classified under the following categories:
The synthesis of methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The synthesis may require specific reagents such as:
Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be described as follows:
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may participate in several chemical reactions:
The reactivity profile suggests that this compound could serve as a versatile intermediate in organic synthesis, allowing for further functionalization.
Further studies are necessary to elucidate specific pathways and targets within biological systems.
The physical properties of methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
Key chemical properties include:
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may find applications in several scientific fields:
The nitric oxide-soluble guanylate cyclase-cyclic guuanosine monophosphate (NO-sGC-cGMP) signaling cascade serves as a fundamental regulator of vascular and pulmonary homeostasis. Soluble guanylate cyclase, a heterodimeric hemoprotein, functions as the principal receptor for endogenous nitric oxide. Upon NO binding, sGC undergoes conformational activation, catalyzing the conversion of guanosine triphosphate to the second messenger cyclic guanosine monophosphate. This signaling pathway modulates vasodilation, inhibits platelet aggregation, suppresses vascular smooth muscle proliferation, and exerts anti-inflammatory effects . Dysregulation of this pathway manifests clinically as pulmonary hypertension, heart failure, and chronic kidney disease. In pulmonary arterial hypertension, deficiencies in NO bioavailability, oxidative stress-induced sGC heme oxidation, and diminished sGC expression collectively impair cGMP production, resulting in sustained vasoconstriction and vascular remodeling .
Therapeutic targeting of the NO-sGC-cGMP axis represents a rational strategy for pulmonary hypertension management. While organic nitrates and phosphodiesterase inhibitors indirectly enhance cGMP signaling, their efficacy is limited by tolerance development and nonspecific effects. Direct sGC stimulators offer a superior pharmacologic approach by binding to a distinct allosteric site on the reduced (Fe²⁺) heme moiety, inducing conformational activation independently of NO availability. Crucially, these compounds synergistically potentiate sGC activation at submaximal NO concentrations . This dual mechanism provides therapeutic advantages in disease states characterized by NO deficiency or sGC heme oxidation. Clinical validation emerged with riociguat, the first sGC stimulator approved for pulmonary arterial hypertension, demonstrating significant improvements in exercise capacity and hemodynamic parameters in phase III trials. However, limitations in pharmacokinetic profiles and off-target effects necessitate continued development of structurally diverse sGC stimulators with enhanced tissue selectivity and reduced side effect liabilities.
The structural progression of sGC stimulators commenced with the serendipitous discovery of 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1), which demonstrated potent sGC stimulation but exhibited significant off-target phosphodiesterase inhibition. YC-1's benzylindazole core established the fundamental pharmacophore template for subsequent derivatives. Optimization efforts focused on improving potency, selectivity, and drug-like properties through systematic structural modifications:
Table 1: Structural Evolution of Key sGC Stimulators
Compound | Core Structure | Key Modifications | Advancements |
---|---|---|---|
YC-1 | Benzylindazole | 3-(5'-Hydroxymethyl-2'-furyl) substitution | First identified sGC stimulator; poor selectivity |
BAY 41-2272 | Pyrazolopyridine | Methyl substitution at C4; carboxylic acid at C3 | Enhanced potency; reduced PDE inhibition |
Riociguat (BAY 63-2521) | Pyrazolopyridine | Dimethoxy substitution; aminopyrimidine at C3 | First clinically approved sGC stimulator (2013) |
Vericiguat (BAY 102-1189) | Pyrazolopyridine | Cyclopropyl substitution; methoxy pyrimidine at C3 | Improved tissue distribution; once-daily dosing |
Contemporary sGC stimulators predominantly feature the pyrazolo[3,4-b]pyridine scaffold, which confers superior target affinity and metabolic stability compared to the original indazole-based compounds. Strategic substitutions at the C3, C4, and C6 positions modulate electronic properties, lipophilicity, and molecular conformation to optimize interactions within the allosteric binding pocket. The C4 position particularly serves as a critical site for functional group installation to enhance hydrogen bonding with Arg 176, Asp 181, and Tyr 185 residues in the β1 H-NOX domain .
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a strategically designed structural hybrid incorporating pharmacophoric elements from validated sGC stimulators. This compound features three critical modifications:
C1 2-Fluorophenyl Group: The ortho-fluorinated aryl substituent enhances membrane permeability through moderate lipophilicity (predicted logP ≈ 3.2) while providing steric protection against oxidative metabolism. The fluorine atom serves as a hydrogen bond acceptor, potentially augmenting target binding interactions. Structurally analogous compounds with fluorinated aryl groups demonstrate preserved sGC stimulatory activity, as evidenced by methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate [3].
C6 Thiophen-2-yl Heterocycle: Replacement of conventional phenyl or pyridyl groups with the thienyl moiety introduces a bioisosteric element with distinct electronic properties. The sulfur atom's polarizability enhances π-stacking interactions within hydrophobic binding pockets, while maintaining planar geometry crucial for target engagement. Thiophene-containing analogs in related scaffolds demonstrate enhanced metabolic stability compared to phenyl counterparts due to reduced susceptibility to cytochrome P450-mediated oxidation [4] [7].
C4 Methyl Ester: This hydrolyzable group serves dual functions: as a synthetic handle for prodrug derivatization (e.g., conversion to amides or carboxylic acids) and as a hydrogen bond acceptor. The ester's carbonyl oxygen likely forms critical hydrogen bonds with Arg 176 in sGC, analogous to interactions observed in carboxylate-containing sGC stimulators. Importantly, molecular modeling indicates this substituent occupies a solvent-exposed region, permitting diverse functionalization without steric conflict [8].
Table 2: Comparative Structural Analysis of Pyrazolopyridine Derivatives
Structural Feature | Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | BAY 41-2272 | Riociguat |
---|---|---|---|
C1 Substituent | 2-Fluorophenyl | 4-Chlorophenyl | 4-Fluoro-2-methoxyphenyl |
C6 Substituent | Thiophen-2-yl | Pyridine | Pyrimidine |
C3/C4 Functionalization | Unsubstituted C3; Methyl carboxylate at C4 | Carboxylic acid at C3; Methyl at C4 | Aminopyrimidine at C3; Dimethoxy at C4 |
Molecular Weight (g/mol) | 367.39 | 388.80 | 422.41 |
Calculated cLogP | 3.42 | 2.85 | 3.18 |
Hydrogen Bond Acceptors | 5 | 5 | 8 |
The molecular hybridization strategy integrates the established pyrazolo[3,4-b]pyridine pharmacophore with underutilized heterocyclic elements, potentially yielding novel interactions within the sGC allosteric binding site. Synthetic accessibility via Suzuki-Miyaura cross-coupling enables efficient diversification, as demonstrated for analogous 6-arylpyrazolo[3,4-b]pyridine derivatives . The compound's structural features suggest preserved target engagement complemented by optimized physicochemical properties for pulmonary targeting, positioning it as a promising candidate for preclinical evaluation in pulmonary hypertension models.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4